

Initial Investigations into Methylene Methanedisulfonate (MMDS) as an Electrolyte Additive: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide

Cat. No.: B1314445

[Get Quote](#)

Introduction

Methylene methanedisulfonate (MMDS), with the CAS number 99591-74-9, has emerged as a significant electrolyte additive for enhancing the performance and longevity of lithium-ion batteries. This technical guide synthesizes initial research findings on MMDS, focusing on its mechanism of action, impact on battery performance metrics, and the experimental protocols used for its evaluation. The primary function of MMDS is to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interface (CEI) on the cathode. This action suppresses parasitic reactions, reduces electrolyte decomposition, and mitigates metal ion dissolution, particularly in high-voltage applications and with cathodes like lithium manganate (LMO).^{[1][2][3][4]}

Theoretical calculations, including Density Functional Theory (DFT), indicate that MMDS possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to common carbonate solvents like propylene carbonate (PC).^[5] This facilitates its preferential reduction on the anode surface, forming a compact and uniform SEI layer.^[1] This SEI layer is crucial for preventing the continuous decomposition of the electrolyte and the exfoliation of graphite anodes.^[5] Furthermore, at higher voltages, MMDS can be oxidized to form a stable passivation layer on the cathode, preventing electrolyte oxidation and improving the performance of high-voltage systems.^{[6][7]}

Performance Data Summary

The inclusion of MMDS in lithium-ion battery electrolytes has demonstrated marked improvements in key electrochemical performance metrics. The following tables summarize quantitative data from various studies, showcasing the effect of MMDS on capacity retention, coulombic efficiency, and impedance in different cell chemistries.

Capacity Retention

Cell Chemistry	MMDS Conc. (wt%)	Voltage Window (V)	Cycling Conditions	Cycles	Capacity Retention (Control)	Capacity Retention (with MMDS)	Reference
LiNi0.5C00.2Mn0.3O2/Graphite	0.5	3.0 - 4.4	1C rate	100	70.7%	94.1%	[8]
LiMn2O4/Graphite	0.5	-	1C rate @ 60°C	100	52.7%	79.2%	[8]
LiCoO2/Graphite	0.5	3.0 - 4.5	1C rate	150	32.0%	69.6%	[7]
NMC/Graphite Pouch Cell	1.0	-	C/10 @ 40°C	~50	Lower	Higher (Qualitative)	[1]

Coulombic Efficiency & Irreversible Capacity

Cell Chemistry	MMDS Conc. (wt%)	Cycle Number	Coulombic Efficiency (Control)	Coulombic Efficiency (with MMDS)	Irreversible Capacity Loss (Control)	Irreversible Capacity Loss (with MMDS)	Reference
Li/MCMB Half-Cell	3.0	1st	-	50.6%	153.1 mAh/g	159.4 mAh/g	[5]
Li/MCMB Half-Cell	3.0	2nd	-	89.4%	-	-	[5]
Li/MCMB Half-Cell	3.0	3rd	-	91.5%	-	-	[5]
NMC/Graphite Pouch Cell	2.0 (with 2% VC)	-	Lower	Higher (Qualitative)	-	-	[9]

Impedance & Gas Evolution

Experimental Protocols & Methodologies

The evaluation of MMDS as an electrolyte additive involves a series of standardized electrochemical tests and material characterization techniques. Below are detailed methodologies synthesized from common practices cited in the literature.

Electrolyte Preparation

- Baseline Electrolyte: A common baseline electrolyte consists of 1.0 M to 1.2 M Lithium hexafluorophosphate (LiPF₆) salt dissolved in a mixture of carbonate solvents. Typical solvent systems include ethylene carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 weight ratio, or EC, EMC, and dimethyl carbonate (DMC) in a 1:1:1 weight ratio.[8][10]
- Additive Incorporation: Methylene methanedisulfonate (MMDS), with a purity of >99%, is added to the baseline electrolyte to achieve the desired weight percentage (e.g., 0.3%, 0.5%, 1.0%, 2.0%).[1][5][8] The mixing is performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm to prevent contamination.

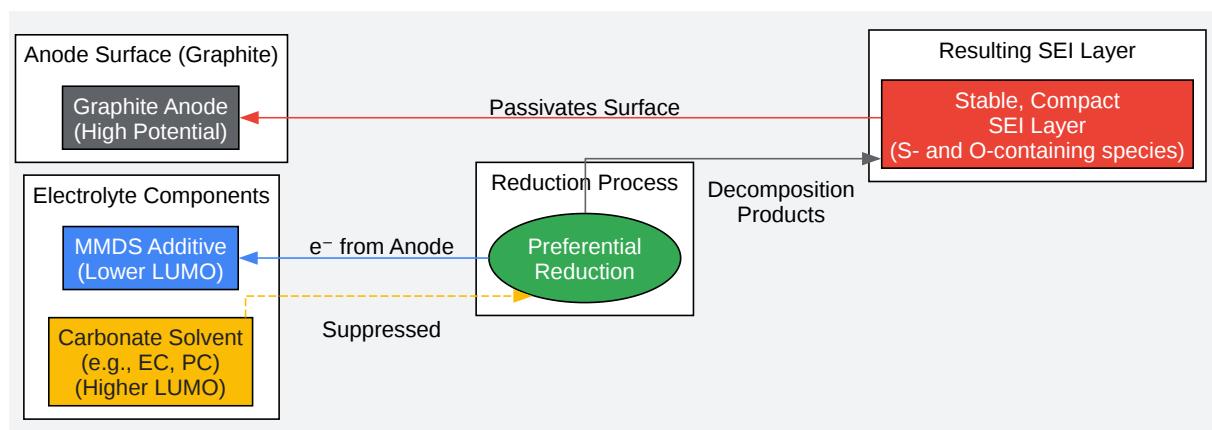
Cell Assembly

- Electrode Preparation: Cathode and anode slurries are prepared by mixing the active material (e.g., NMC, LCO, graphite), a conductive agent (e.g., Super P carbon), and a binder (e.g., PVDF) in a solvent (e.g., NMP). The slurries are coated onto aluminum (cathode) and copper (anode) foils, followed by drying in a vacuum oven.[5]
- Coin/Pouch Cell Assembly: 2032-type coin cells or pouch cells are assembled in an argon-filled glovebox.[6] The assembly consists of the cathode, a microporous separator (e.g., Celgard 2325), and the anode. A specific amount of the prepared electrolyte (e.g., ~25 µL for a coin cell) is added to wet the components thoroughly.

Electrochemical Testing

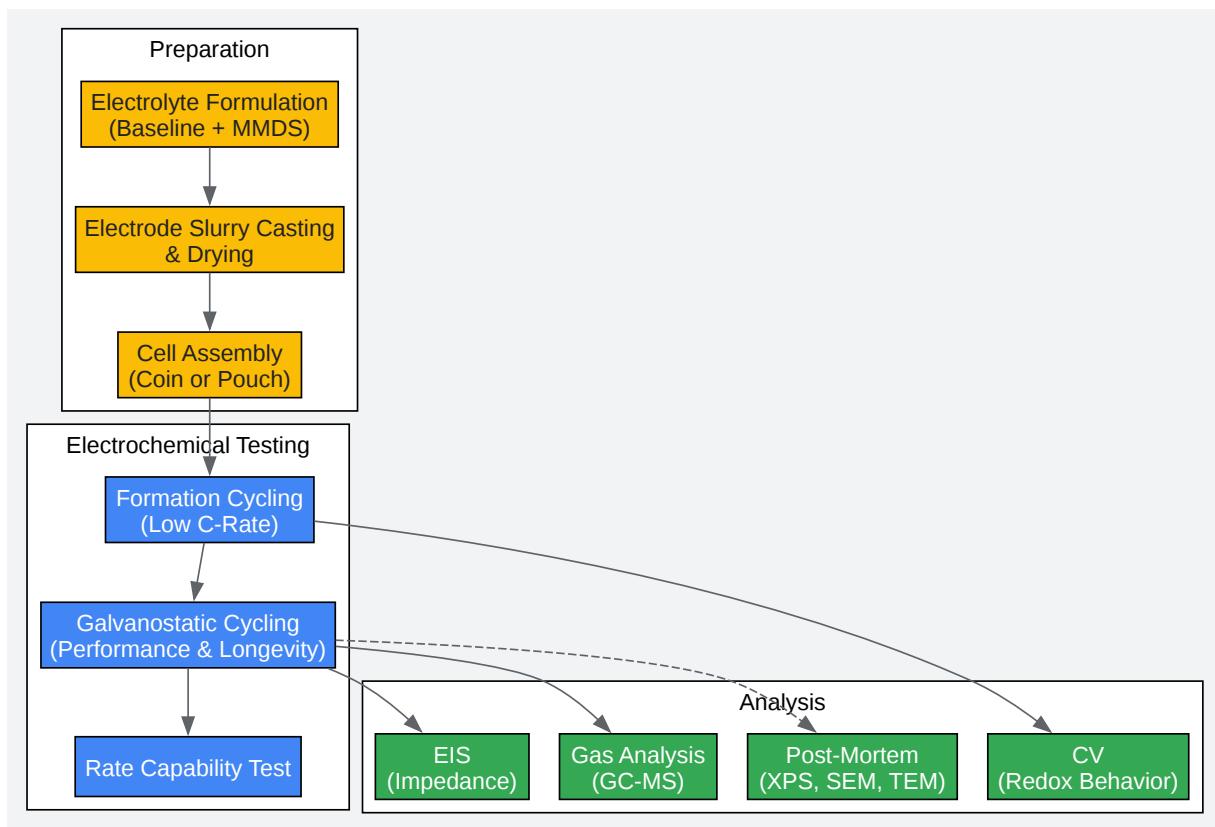
- Formation Cycling: Cells undergo an initial formation cycle at a low C-rate (e.g., C/20 or C/10) for one or two cycles. This step is critical for the initial formation of a stable SEI layer. [5]
- Galvanostatic Cycling: Long-term cycling performance is evaluated by charging and discharging the cells at constant current rates (e.g., C/10, 0.2C, 1C) within a specified voltage window (e.g., 3.0-4.4V).[1][8] Tests are often conducted at controlled temperatures (e.g., 25°C, 40°C, 60°C) to assess performance under various conditions.[1][8]
- Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the impedance characteristics of the cells. Measurements are typically taken at a specific state of charge (e.g., 100% SOC) over a frequency range from 100 kHz to 10 mHz with a small AC

amplitude (e.g., 10 mV).[11][12] This provides information on the charge transfer resistance (R_{ct}) and SEI layer resistance.

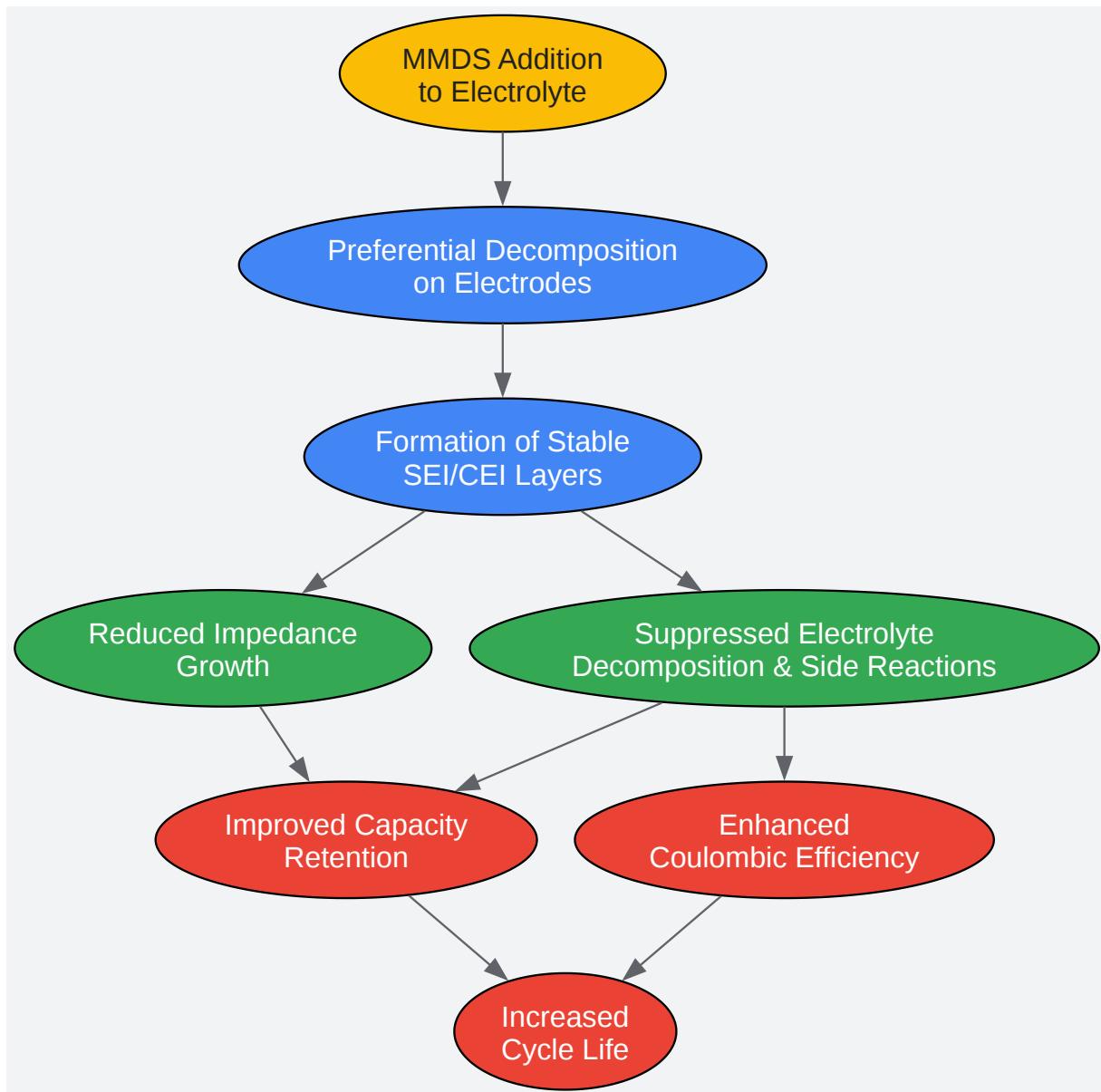

- Cyclic Voltammetry (CV): CV is employed to determine the reduction and oxidation potentials of the electrolyte with and without the MMDS additive. This helps to confirm the preferential decomposition of MMDS on the electrode surfaces.[5][7]

Gas Evolution Analysis

- In-Situ Measurement: Specialized equipment, such as an In-Situ Gassing Volume Analyzer, can be used to monitor real-time volume changes in pouch cells during formation and cycling.[2]
- Ex-Situ Analysis: Gas generated within the cells can be collected and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the gaseous decomposition products.


Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes associated with the use of MMDS.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of preferential MMDS reduction on the anode surface to form a stable SEI layer.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the evaluation of MMDS as a lithium-ion battery electrolyte additive.

[Click to download full resolution via product page](#)

Caption: Logical flow from MMDS addition to the resulting improvements in battery performance metrics.

Conclusion

Initial investigations strongly support the efficacy of Methylene Methanedisulfonate (MMDS) as a functional electrolyte additive for lithium-ion batteries. Its ability to form stable passivation layers on both the anode and cathode leads to significant improvements in cycle life, capacity retention, and coulombic efficiency, while also reducing impedance growth and gas evolution.

[1][6][7][8] The benefits are particularly pronounced in high-voltage applications and with specific cathode chemistries like LMO and NMC.[4][7][8] Further research focusing on optimizing MMDS concentration, exploring synergistic effects with other additives, and long-term aging studies will be crucial for its broader commercial adoption. The detailed experimental protocols and performance data summarized herein provide a foundational guide for researchers and scientists in the field of battery technology and material development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. iestbattery.com [iestbattery.com]
- 3. energy.gov [energy.gov]
- 4. nbinno.com [nbinno.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges | MDPI [mdpi.com]

- To cite this document: BenchChem. [Initial Investigations into Methylene Methanedisulfonate (MMDS) as an Electrolyte Additive: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314445#initial-investigations-into-mmds-as-an-electrolyte-additive>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com